6'-amino-1,3'-dimethyl-1'-phenyl-1,1',3,4'-tetrahydro-2-oxospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-5'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-amino-1,3’-dimethyl-1’-phenyl-1,1’,3,4’-tetrahydro-2-oxospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-1,3’-dimethyl-1’-phenyl-1,1’,3,4’-tetrahydro-2-oxospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6’-amino-1,3’-dimethyl-1’-phenyl-1,1’,3,4’-tetrahydro-2-oxospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
6’-amino-1,3’-dimethyl-1’-phenyl-1,1’,3,4’-tetrahydro-2-oxospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas such as antimicrobial and anticancer therapies.
Industry: The compound can be used in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 6’-amino-1,3’-dimethyl-1’-phenyl-1,1’,3,4’-tetrahydro-2-oxospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Pyrazole Derivatives: Compounds like pyrazolone and pyrazolopyrimidines.
Spiro Compounds: Other spiro compounds with different ring systems and substituents.
Uniqueness
What sets 6’-amino-1,3’-dimethyl-1’-phenyl-1,1’,3,4’-tetrahydro-2-oxospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile apart is its unique combination of functional groups and ring systems
Properties
CAS No. |
343801-44-5 |
---|---|
Molecular Formula |
C22H17N5O2 |
Molecular Weight |
383.4g/mol |
IUPAC Name |
6'-amino-1,3'-dimethyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C22H17N5O2/c1-13-18-20(27(25-13)14-8-4-3-5-9-14)29-19(24)16(12-23)22(18)15-10-6-7-11-17(15)26(2)21(22)28/h3-11H,24H2,1-2H3 |
InChI Key |
FWCOUCFKOQCGKK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C3(C4=CC=CC=C4N(C3=O)C)C(=C(O2)N)C#N)C5=CC=CC=C5 |
Canonical SMILES |
CC1=NN(C2=C1C3(C4=CC=CC=C4N(C3=O)C)C(=C(O2)N)C#N)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.